NR160

Description

Properties

IUPAC Name |

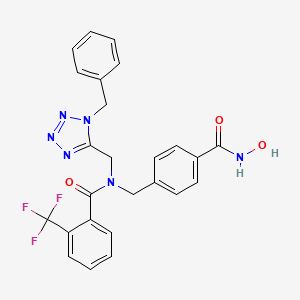

N-[(1-benzyltetrazol-5-yl)methyl]-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F3N6O3/c26-25(27,28)21-9-5-4-8-20(21)24(36)33(14-18-10-12-19(13-11-18)23(35)30-37)16-22-29-31-32-34(22)15-17-6-2-1-3-7-17/h1-13,37H,14-16H2,(H,30,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWDNULKAXEKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NN=N2)CN(CC3=CC=C(C=C3)C(=O)NO)C(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unidentified Designation: NR160 and its Mechanism of Action Remain Undocumented in Public Scientific Literature

A comprehensive search of public scientific databases and research literature has found no specific molecule, drug, or biological entity designated as "NR160." Consequently, an in-depth technical guide on its mechanism of action, complete with quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time.

Initial and broader searches were conducted to identify any compound, protein, or gene referred to as "this compound" within the context of biomedical research, drug development, or molecular biology. These inquiries yielded no relevant results in established scientific literature, clinical trial databases, or chemical compound registries.

The search results included references to commercial products, such as a lubricating compound and a perfume, which are unrelated to the user's request for a scientific guide. This lack of specific information suggests that "this compound" may be an internal, proprietary designation for a compound not yet disclosed in public forums, a misinterpretation of another scientific term, or a typographical error.

Without a clear identification of "this compound," it is impossible to delineate its mechanism of action, associated signaling pathways, or any quantitative data related to its biological activity. The creation of the requested data tables and visual diagrams is therefore not feasible.

For researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent or biological target, it is crucial to have the correct and publicly recognized nomenclature. It is recommended to verify the designation "this compound" and, if possible, provide any alternative names, chemical structures, or originating research institution to facilitate a more targeted and successful information retrieval process.

The Fluorescent Properties of NR160 in Diverse Lipid Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology, the cell membrane is not merely a passive barrier but a dynamic platform orchestrating a multitude of vital processes, from signal transduction to molecular transport. The biophysical properties of the lipid bilayer, such as fluidity, order, and phase behavior, are critical to these functions. Solvatochromic fluorescent probes are indispensable tools for elucidating these properties, and among them, NR160 (Nile Red) stands out for its remarkable sensitivity to the polarity of its local environment.[1]

This compound is a lipophilic dye whose fluorescence emission spectrum is highly dependent on the hydration and packing of the lipid acyl chains surrounding it. This property allows it to report on the different physical states or "phases" of the membrane. In highly ordered, dehydrated environments, such as the liquid-ordered (Lo) phase often associated with lipid rafts, its fluorescence is blue-shifted and intense. Conversely, in more fluid, hydrated environments like the liquid-disordered (Ld) phase, its emission is red-shifted and quenched.[2] This technical guide provides an in-depth overview of this compound's fluorescent characteristics in various lipid environments, details experimental protocols for its use, and illustrates key concepts with diagrams.

Core Principle: The Solvatochromic Response of this compound

The utility of this compound as a membrane probe is rooted in its solvatochromism. The molecule possesses a significant dipole moment that increases upon electronic excitation. In a polar environment, such as the water-rich interface of a liquid-disordered lipid bilayer, the surrounding water molecules reorient to stabilize the excited state. This stabilization lowers the energy of the excited state, resulting in a lower-energy (red-shifted) fluorescence emission. This process is often accompanied by a decrease in fluorescence quantum yield.

In a non-polar, dehydrated environment, characteristic of a tightly packed liquid-ordered or gel phase, there are few water molecules to stabilize the excited state. Consequently, the energy difference between the excited and ground states remains large, leading to a higher-energy (blue-shifted) emission and a higher quantum yield.[3][4] This fundamental principle allows researchers to infer the local lipid packing and hydration by observing the spectral properties of this compound.

Quantitative Fluorescent Properties of this compound in Model Membranes

The distinct lipid phases—liquid-disordered (Ld), liquid-ordered (Lo), and solid-ordered or gel (So)—present unique microenvironments that are reflected in this compound's fluorescence. The Ld phase is characterized by loosely packed, conformationally disordered acyl chains, typically found in bilayers composed of unsaturated phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC).[5] The Lo phase, induced by the presence of cholesterol in saturated phospholipid bilayers (e.g., dipalmitoylphosphatidylcholine, DPPC), features tightly packed, extended acyl chains with high lateral mobility.[6][7] The gel phase occurs in saturated lipid bilayers below their main transition temperature and is characterized by low mobility and high order.

The following tables summarize the typical fluorescent properties of this compound and related probes in these environments.

Table 1: Emission Maxima (λem) of this compound in Different Lipid Phases

| Lipid Composition | Phase | Typical λem (nm) | Description |

| DOPC | Ld | ~630 - 650 | Red-shifted due to high hydration and polarity. |

| DPPC (above Tm) | Ld | ~620 - 640 | Similar to DOPC, fluid and disordered. |

| DPPC (below Tm) | So (Gel) | ~580 - 600 | Blue-shifted due to high order and low hydration.[8] |

| DPPC / Cholesterol (e.g., 60:40) | Lo | ~590 - 610 | Blue-shifted, indicating a non-polar, ordered environment.[9] |

| Ternary Mix (DOPC/DPPC/Chol) | Ld / Lo Coexistence | Two distinct emission peaks or a broad, environment-dependent spectrum. | Probe partitions between phases, reporting on both. |

Table 2: Fluorescence Lifetime (τ) of this compound Analogues in Different Lipid Phases

| Lipid Composition | Phase | Typical τ (ns) | Description |

| POPC | Ld | ~2.3 - 2.8 | Shorter lifetime in disordered environments.[9] |

| POPC / Cholesterol (e.g., 1:1) | Lo | ~3.0 - 3.7 | Lifetime increases significantly in the more rigid, ordered phase.[9][10] |

| DPPC / Cholesterol (e.g., 1:1) | Lo | ~3.5 - 4.5 | Longest lifetimes are observed in highly ordered, cholesterol-rich domains.[10] |

Note: Data is compiled from studies on this compound and closely related solvatochromic probes like NR12S and DI-8-ANEPPS. Absolute values can vary with the specific lipid composition, temperature, and instrumentation.

Experimental Protocols

Accurate and reproducible measurements require careful sample preparation and standardized methodologies.

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a common method for producing unilamellar vesicles of a defined size.[11]

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., DPPC and cholesterol in a 2:1 molar ratio) in an organic solvent like chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by vortexing or gentle agitation. The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipids (e.g., >41°C for DPPC). This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a uniform size (e.g., 100 nm), subject the MLV suspension to extrusion.

-

Assemble an extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Pass the lipid suspension through the membrane 11-21 times. The extrusion should also be performed at a temperature above the lipid Tm. The resulting suspension contains large unilamellar vesicles (LUVs).

-

Protocol 2: Labeling Liposomes with this compound

-

Stock Solution: Prepare a concentrated stock solution of this compound in a solvent like ethanol or DMSO (e.g., 1 mM).

-

Incubation: Add a small volume of the this compound stock solution to the prepared liposome suspension. The final probe-to-lipid molar ratio should be low (e.g., 1:500 to 1:1000) to avoid self-quenching and membrane perturbation.

-

Incubation: Incubate the mixture for 20-30 minutes at room temperature, protected from light, to allow the probe to partition into the lipid bilayers. Unincorporated probe concentration is typically negligible due to its high lipophilicity and does not require a separate removal step for most applications.[12]

Protocol 3: Fluorescence Spectroscopy Measurements

-

Sample Preparation: Dilute the this compound-labeled liposome suspension in buffer to a suitable concentration for fluorescence measurements to avoid inner filter effects.

-

Steady-State Emission:

-

Using a fluorometer, set the excitation wavelength (typically ~550-560 nm for this compound).

-

Record the fluorescence emission spectrum (e.g., from 570 nm to 750 nm).

-

The position of the emission maximum provides information on the local environment's polarity.

-

-

Time-Resolved Fluorescence (e.g., TCSPC):

-

Excite the sample with a pulsed laser source.

-

Measure the fluorescence decay kinetics.

-

Fit the decay curve to a multi-exponential model to determine the fluorescence lifetime(s). Longer lifetimes are indicative of a more ordered, rigid environment.[9]

-

Application in Signaling and Lipid Raft Research

The concept of "lipid rafts"—dynamic, nanoscale domains enriched in saturated lipids, cholesterol, and specific proteins—is central to many cell signaling theories.[13] These Lo domains are thought to act as platforms that concentrate signaling molecules, thereby facilitating or inhibiting specific pathways.

This compound is a powerful tool for visualizing these ordered domains in model systems and can provide insights into their biophysical state in live cells.[2] By observing the spectral shift of this compound, researchers can map the distribution of Lo and Ld phases. Changes in the size, stability, or prevalence of these domains upon cellular stimulation can be correlated with the activation or modulation of signaling cascades. For example, a signaling event might trigger the coalescence of small rafts into larger platforms, a change that could be detected by an increase in the blue-shifted emission from this compound.

Conclusion

This compound is a versatile and highly sensitive fluorescent probe for investigating the biophysical properties of lipid membranes. Its pronounced solvatochromic shift provides a direct readout of local lipid packing and hydration, enabling the characterization of distinct lipid phases like the liquid-ordered and liquid-disordered states. By following standardized protocols for liposome preparation and fluorescence measurement, researchers can obtain robust, quantitative data on how factors like lipid composition and cholesterol content influence membrane structure. These capabilities make this compound an invaluable tool for professionals in basic research and drug development, offering critical insights into membrane-associated processes, from fundamental cell signaling to the interaction of novel therapeutics with the cell membrane.

References

- 1. Nile Red Fluorescence: Where’s the Twist? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. arxiv.org [arxiv.org]

- 6. The Two Faces of the Liquid Ordered Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diversity of the Liquid Ordered (Lo) Phase of Phosphatidylcholine/Cholesterol Membranes: A Variable Temperature Multinuclear Solid-State NMR and X-Ray Diffraction Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liquid Ordered and Gel Phases of Lipid Bilayers: Fluorescent Probes Reveal Close Fluidity but Different Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sensing cholesterol-induced rigidity in model membranes with time-resolved fluorescence spectroscopy and microscopy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. levental-lab.com [levental-lab.com]

The Compound "NR160": An Undisclosed-Identity Molecule

Following a comprehensive search of publicly available scientific databases and chemical registries, no specific compound with the identifier "NR160" has been found. This designation does not correspond to a known chemical entity in the public domain as of the current date.

It is plausible that "this compound" represents one of the following scenarios:

-

An Internal Research Code: Pharmaceutical companies, academic research laboratories, and other drug discovery organizations frequently use internal codes to designate novel compounds during the early stages of research and development. These identifiers are proprietary and do not become public until the organization decides to disclose the compound's structure and data, typically through a patent application or a scientific publication.

-

A Recently Discovered Compound: The compound may be a very recent discovery that has not yet been described in any published literature. The process from discovery to publication can be lengthy, involving comprehensive characterization, biological testing, and peer review.

-

A Typographical Error or Misnomer: It is possible that "this compound" is an incorrect transcription of the compound's actual identifier.

Without a publicly recognized name, chemical structure, or reference in the scientific literature, it is not possible to provide the requested in-depth technical guide, including its chemical structure, quantitative data, experimental protocols, or associated signaling pathways.

For the researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to consult the original source of the "this compound" identifier. If the compound originates from a specific research group or company, their publications and patents would be the most likely source of information once it becomes public.

To enable the generation of the requested technical guide, a more specific and public identifier is required, such as:

-

A formal chemical name (IUPAC name)

-

A CAS (Chemical Abstracts Service) Registry Number

-

A reference to a peer-reviewed scientific publication or patent that describes the compound.

The Qualitative Detection of Intracellular Lipid Droplets: An In-depth Technical Guide to Nile Red (NR160) Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorescent dye Nile Red for the qualitative and semi-quantitative detection of intracellular lipid droplets. Lipid droplets are dynamic organelles crucial for cellular energy homeostasis, lipid metabolism, and signaling. Their study is of paramount importance in various research fields, including metabolic diseases, cancer, and drug development. This document details the core principles of Nile Red-based lipid droplet staining, its chemical properties, mechanism of action, and provides detailed experimental protocols for its application in fluorescence microscopy and flow cytometry. Furthermore, it presents quantitative data in a structured format for easy reference and comparison with other common lipophilic dyes. Visual diagrams of the experimental workflow and relevant cellular pathways are included to facilitate understanding and implementation.

Introduction to Lipid Droplet Staining and the Role of Nile Red

Lipid droplets (LDs) are ubiquitous cellular organelles responsible for the storage of neutral lipids, primarily triacylglycerols and sterol esters.[1] Far from being inert lipid reservoirs, LDs are now recognized as dynamic hubs in cellular metabolism, regulating lipid homeostasis and participating in signaling pathways.[2][3] The abnormal accumulation of LDs is a hallmark of various pathological conditions, including obesity, type 2 diabetes, and certain cancers, making their accurate detection and quantification critical for both basic research and drug discovery.[4]

Fluorescent microscopy using lipophilic dyes is a powerful technique for visualizing and analyzing intracellular lipid droplets. Among the available dyes, Nile Red (also known as Nile blue oxazone) is a widely used and well-characterized fluorescent stain for the detection of intracellular lipid droplets.[5][6] Its properties make it a near-ideal lysochrome: it is strongly fluorescent in hydrophobic environments but shows minimal fluorescence in aqueous media.[5][6] This solvatochromic behavior, where its fluorescence emission spectrum is dependent on the polarity of the solvent, allows for the specific visualization of lipid-rich structures within the cell.[7]

Note on Nomenclature: While this guide focuses on the well-established dye Nile Red, the initial query for "NR160" did not yield specific results in the scientific literature. It is highly probable that "this compound" is a product-specific name or an internal designation for a Nile Red-based formulation. Given the extensive documentation and widespread use of Nile Red for lipid droplet staining, this guide will proceed with the assumption that "this compound" refers to this dye.

Core Principles of Nile Red

Chemical and Physical Properties

Nile Red, with the chemical formula C₂₀H₁₈N₂O₂, is a lipophilic stain that readily partitions into neutral lipid environments.[8][9] Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₈N₂O₂ | [8][9] |

| Molecular Weight | 318.37 g/mol | [8] |

| Appearance | Red to maroon powder/crystals | [8] |

| Solubility | Soluble in organic solvents (DMSO, ethanol, acetone, chloroform); insoluble in water. | [8][10] |

| Melting Point | 203–205 °C |

Mechanism of Action

The utility of Nile Red as a lipid droplet stain stems from its solvatochromic properties.[7] In aqueous or polar environments, the dye exhibits minimal fluorescence.[11] However, upon entering a nonpolar environment, such as the neutral lipid core of a lipid droplet, its fluorescence quantum yield dramatically increases, leading to a bright fluorescent signal.[5] This "light-up" characteristic minimizes background fluorescence from the aqueous cytoplasm, providing high contrast imaging of lipid droplets.

The mechanism is based on the interaction of Nile Red with hydrophobic regions.[8] When the dye binds to these structures, it undergoes a conformational change that results in a significant increase in its fluorescence emission.[8]

Spectral Properties

The excitation and emission spectra of Nile Red are highly dependent on the polarity of its environment.[7][12] In a lipid-rich environment, it can be excited by blue-green light and emits a strong yellow-gold fluorescence.[5] Better selectivity for cytoplasmic lipid droplets is achieved when observing this yellow-gold fluorescence.[5][6] In more polar environments, such as cellular membranes, the emission shifts to a longer wavelength (red).[7]

| Environment | Excitation Max (nm) | Emission Max (nm) | Fluorescence Color | Reference |

| Neutral Lipids (e.g., Triglycerides) | ~515 | ~585 | Yellow-Orange | [7] |

| Polar Lipids (e.g., Phospholipids) | ~554 | ~638 | Red | [7] |

| Methanol | 552 | 636 | Red | [10] |

| Dioxane | 460 (Excitation) | - | - | [13] |

| Various Organic Solvents | Varies | 526 (n-hexane) to 663 (water) | Varies | [12] |

Quantum Yields of Nile Red in Different Solvents:

| Solvent | Quantum Yield (Φ) | Reference |

| Dioxane | 0.7 | [13] |

| Ethanol | 0.12 | [14] |

| DMSO | ~0.3 | [14] |

| DMF | ~0.3 | [14] |

Experimental Protocols

The following protocols provide a general guideline for staining intracellular lipid droplets with Nile Red for fluorescence microscopy and flow cytometry. Optimization may be required for specific cell types and experimental conditions.

Staining Protocol for Fluorescence Microscopy

This protocol is suitable for both live and fixed cells.

Materials:

-

Nile Red stock solution (1 mM in DMSO)[11]

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS), if applicable

-

Mounting medium

Procedure:

-

Cell Culture: Plate cells on coverslips or in imaging-compatible plates and culture under desired conditions.

-

Cell Fixation (Optional): For fixed cell staining, gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[15] Wash the cells again with PBS.

-

Nile Red Staining Solution Preparation: Prepare a working solution of Nile Red by diluting the 1 mM stock solution in cell culture medium or PBS to a final concentration of 200-1000 nM.[11]

-

Staining: Remove the culture medium (or PBS) from the cells and add the Nile Red working solution. Incubate for 5-15 minutes at room temperature or 37°C, protected from light.[11][16]

-

Washing: Gently wash the cells two to three times with PBS to remove excess dye.

-

Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the stained lipid droplets using a fluorescence microscope. For optimal lipid droplet specificity, use filter sets for yellow-gold fluorescence (excitation: 450-500 nm; emission: >528 nm).[5][6]

Staining Protocol for Flow Cytometry

Materials:

-

Nile Red stock solution (1 mM in DMSO)[11]

-

Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable buffer[11]

-

Cell suspension

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1-5 x 10⁵ cells per tube in 500 µL of pre-warmed HHBS or medium.[11]

-

Nile Red Staining Solution Preparation: Prepare a working solution of Nile Red by diluting the 1 mM stock solution in HHBS to a final concentration of 200-1000 nM.[11]

-

Staining: Add 500 µL of the Nile Red working solution to the cell suspension.[11]

-

Incubation: Incubate the cells for 5 to 10 minutes at room temperature or 37°C, protected from light.[11]

-

Analysis: Analyze the stained cells directly on a flow cytometer. The yellow-gold fluorescence channel is generally more discriminating for quantifying lipid droplets.[5][6]

Data Presentation and Comparison

Quantitative Data Summary

| Parameter | Nile Red | BODIPY 493/503 | Oil Red O |

| Excitation Max (Neutral Lipids) | ~515 nm[7] | ~493 nm[17] | Not fluorescent |

| Emission Max (Neutral Lipids) | ~585 nm[7] | ~503 nm[17] | Not fluorescent |

| Application | Live & Fixed Cells, Flow Cytometry[18] | Live & Fixed Cells[17] | Fixed Cells[18] |

| Specificity for LDs | Good, but can stain other lipid structures[17] | More selective for LDs than Nile Red[17] | Stains neutral lipids |

| Photostability | Moderate | Limited[17] | Stable |

| Multicolor Imaging Compatibility | Limited due to broad emission spectrum[17] | Better than Nile Red, but can have crosstalk[17] | Not applicable |

Advantages and Disadvantages of Nile Red

Advantages:

-

Bright Fluorescence: Exhibits strong fluorescence in lipid-rich environments.[5]

-

Vital Stain: Can be used for live-cell imaging.[11]

-

Ratiometric Potential: The shift in emission wavelength in different lipid environments can potentially be used for ratiometric imaging to distinguish between neutral and polar lipids.[7]

-

Flow Cytometry Application: Suitable for high-throughput analysis of lipid content in cell populations.[5]

Disadvantages:

-

Broad Emission Spectrum: Can lead to spectral bleed-through in multicolor imaging experiments.[17]

-

Lower Specificity than BODIPY: Can show some staining of other intracellular membranes.[17]

-

Photostability: Can be susceptible to photobleaching during prolonged imaging sessions.

Visualization of Workflows and Pathways

Experimental Workflow for Lipid Droplet Staining

Caption: Experimental workflow for staining intracellular lipid droplets with Nile Red.

Lipid Droplets in Cellular Metabolism and Signaling

Caption: The central role of lipid droplets in cellular lipid metabolism.

Conclusion

Nile Red remains a valuable and widely used tool for the qualitative and semi-quantitative analysis of intracellular lipid droplets. Its bright fluorescence in nonpolar environments provides excellent contrast for visualizing these dynamic organelles. While newer dyes with improved spectral properties and specificity are available, the cost-effectiveness and extensive body of literature supporting the use of Nile Red ensure its continued relevance in lipid biology research. This guide provides the necessary theoretical background and practical protocols to enable researchers to effectively utilize Nile Red in their studies of lipid droplet dynamics and function. Careful consideration of its spectral properties and potential for off-target staining is crucial for accurate data interpretation, particularly in multicolor imaging experiments.

References

- 1. mdpi.com [mdpi.com]

- 2. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid Droplets as Signaling Platforms Linking Metabolic and Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid droplet dynamics in type 2 diabetes and its complications: pathophysiological insights and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nile red: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nile red - Wikipedia [en.wikipedia.org]

- 8. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]

- 9. Nile Red | C20H18N2O2 | CID 65182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. omlc.org [omlc.org]

- 14. researchgate.net [researchgate.net]

- 15. emulatebio.com [emulatebio.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

Principle of Nile Red Staining for Neutral Lipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Nile Red staining for the visualization and quantification of neutral lipids within cells and tissues. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to effectively utilize this powerful fluorescent dye in their studies.

Core Principle of Nile Red Staining

Nile Red (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a hydrophobic, photostable, and intensely fluorescent dye that exhibits strong fluorescence in nonpolar environments, such as those found within intracellular lipid droplets, while its fluorescence is significantly quenched in aqueous media.[1][2] This property makes it an excellent vital stain for the specific detection and quantification of neutral lipids, primarily triacylglycerols and cholesteryl esters, which are the main components of lipid droplets.

The mechanism of Nile Red staining is based on its solvatochromic properties, meaning its fluorescence emission spectrum is dependent on the polarity of its immediate environment. In highly nonpolar environments, such as neutral lipid cores, Nile Red fluoresces strongly in the yellow-gold to red region of the spectrum. In more polar environments, like phospholipids in cellular membranes, the fluorescence intensity is lower and shifts to a longer wavelength (red to far-red). This spectral shift allows for the differentiation between neutral lipids and other cellular components.[3]

Quantitative Analysis of Neutral Lipids

Nile Red staining is widely used for the quantitative analysis of neutral lipid content in various cell types, including microalgae, yeast, and mammalian cells. The fluorescence intensity emitted by Nile Red is directly proportional to the amount of neutral lipids, allowing for a reliable estimation of intracellular lipid accumulation. For accurate quantification, it is crucial to establish a standard curve using a known concentration of a neutral lipid standard, such as triolein.

Key Parameters for Quantitative Analysis

| Organism/Cell Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Findings & References |

| Microalgae | 530 | 575 | A high correlation coefficient (R²=0.998) was found between fluorescence and triolein standard. The detection and quantification limits were 0.8 µg/mL and 2.0 µg/mL, respectively.[4] |

| 530 | 570 | Used to monitor lipid levels in Chlorella vulgaris.[5] | |

| Yeast | 488 | 585 | Used to quantify neutral lipids in oleaginous and non-oleaginous yeast species.[6][7][8][9] |

| Mammalian Cells | 450-500 | >528 (yellow-gold) | Yellow-gold fluorescence provides better selectivity for cytoplasmic lipid droplets.[1][2] |

| 515-560 | >590 (red) | Red fluorescence can also be used for quantification.[1][2] | |

| Not Specified | 590 | Peak fluorescence observed in the yellow spectrum for porcine, bovine, and murine oocytes.[10][11] |

Experimental Protocols

The following are detailed methodologies for Nile Red staining in various cell types. It is important to note that optimal staining conditions, including dye concentration and incubation time, may vary depending on the specific cell type and experimental conditions.

General Stock Solution Preparation

Prepare a 1 mg/mL stock solution of Nile Red in a suitable organic solvent such as acetone or dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C in the dark.

Staining Protocol for Mammalian Cells (Adherent)

-

Cell Culture: Seed and culture mammalian cells on glass coverslips or in imaging-compatible microplates to the desired confluency.

-

Wash: Gently wash the cells twice with phosphate-buffered saline (PBS).

-

Fixation (Optional): For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Wash the cells three times with PBS.

-

Staining: Prepare a working solution of Nile Red at a final concentration of 0.1 to 1.0 µg/mL in PBS or culture medium. For live-cell imaging, incubate the cells with the Nile Red working solution for 15-30 minutes at 37°C, protected from light. For fixed cells, a similar incubation time at room temperature is sufficient.

-

Wash: Gently wash the cells twice with PBS to remove excess dye.

-

Imaging: Mount the coverslips on a microscope slide with a suitable mounting medium. For microplates, add fresh PBS or culture medium to the wells. Image the cells using a fluorescence microscope with appropriate filter sets for yellow-gold or red fluorescence.

Staining Protocol for Yeast

-

Cell Culture: Grow yeast cells in an appropriate culture medium to the desired growth phase.

-

Harvest and Wash: Harvest the cells by centrifugation and wash them twice with PBS.

-

Cell Permeabilization (if necessary): For some yeast species with thick cell walls, a permeabilization step using solvents like DMSO may be required to facilitate dye entry.[7]

-

Staining: Resuspend the yeast cells in PBS containing Nile Red at a final concentration of 1-5 µg/mL. Incubate for 5-15 minutes at room temperature in the dark.

-

Wash: Wash the cells once with PBS to remove unbound dye.

-

Analysis: The stained cells can be analyzed by fluorescence microscopy or quantified using a fluorometer or a microplate reader.

Staining Protocol for Microalgae

-

Cell Culture: Cultivate microalgae under desired experimental conditions.

-

Cell Permeabilization: Due to the often rigid cell walls of microalgae, a permeabilization step is crucial for effective staining. A common method involves the use of 20-25% (v/v) DMSO in the staining solution.[4][5]

-

Staining: Add the Nile Red stock solution directly to the algal culture in the presence of DMSO to a final dye concentration of 0.5-1.0 µg/mL.

-

Incubation: Incubate the mixture for 10-15 minutes at room temperature in the dark.

-

Quantification: Measure the fluorescence intensity using a fluorometer or a microplate reader with excitation and emission wavelengths optimized for neutral lipids.

Visualization of Workflows and Concepts

General Experimental Workflow for Nile Red Staining

Caption: General workflow for Nile Red staining of neutral lipids.

Principle of Solvatochromism in Nile Red Staining

Caption: Solvatochromic principle of Nile Red fluorescence.

Application in Studying Lipid Metabolism

Nile Red staining is a valuable tool for investigating cellular lipid metabolism. While it does not directly probe specific signaling molecules, it provides a robust readout of the downstream effects of various signaling pathways that regulate lipid synthesis, storage, and breakdown. For instance, studies on obesity, diabetes, and fatty liver disease often utilize Nile Red to quantify the accumulation of lipid droplets in response to genetic manipulations, drug treatments, or metabolic challenges.

Cellular Context of Neutral Lipid Accumulation

Caption: Nile Red visualizes the endpoint of lipid metabolism pathways.

References

- 1. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

- 4. A high throughput Nile red method for quantitative measurement of neutral lipids in microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Dataset of Nile Red Fluorescence Readings with Different Yeast Strains, Solvents, and Incubation Times [mdpi.com]

- 7. Frontiers | Nile Red Incubation Time Before Reading Fluorescence Greatly Influences the Yeast Neutral Lipids Quantification [frontiersin.org]

- 8. Nile Red Staining of Neutral Lipids in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nile Red Staining of Neutral Lipids in Yeast | Springer Nature Experiments [experiments.springernature.com]

- 10. The use of a fluorescent dye, Nile red, to evaluate the lipid content of single mammalian oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unveiling Solvent Polarity: A Technical Guide to the Spectroscopic Behavior of Solvatochromic Dyes, Featuring Nile Red

For Researchers, Scientists, and Drug Development Professionals

Solvatochromic dyes are powerful tools in cellular imaging, membrane biophysics, and drug delivery systems, as their fluorescence characteristics are exquisitely sensitive to the polarity of their microenvironment. This guide details the photophysical properties of Nile Red across a spectrum of solvents, outlines the experimental protocols for their measurement, and provides a visual representation of the experimental workflow.

Photophysical Properties of Nile Red in Various Solvents

The following table summarizes the excitation (λ_ex_) and emission (λ_em_) maxima of Nile Red in a range of organic solvents with varying polarity. This data illustrates the characteristic red shift (bathochromic shift) in the emission spectrum as the solvent polarity increases. This phenomenon is attributed to the stabilization of the more polar excited state of the dye molecule by polar solvent molecules.

| Solvent | Dielectric Constant (ε) | Excitation Max (λ_ex_, nm) | Emission Max (λ_em_, nm) | Stokes Shift (nm) |

| n-Hexane | 1.88 | ~520 | ~526 | 6 |

| Toluene | 2.38 | ~525 | ~560 | 35 |

| Ethyl Acetate | 6.02 | ~535 | ~602 | 67 |

| Chloroform | 4.81 | ~540 | ~610 | 70 |

| Acetone | 20.7 | ~540 | ~620 | 80 |

| Ethanol | 24.55 | ~550 | ~630 | 80 |

| Methanol | 32.7 | ~552 | ~633 | 81 |

| Acetonitrile | 37.5 | ~545 | ~625 | 80 |

| Water | 80.1 | ~580 | ~663 | 83 |

Note: The exact excitation and emission maxima can vary slightly depending on the specific experimental conditions and instrumentation.

Experimental Protocols

The determination of the excitation and emission spectra of solvatochromic dyes like Nile Red involves standard spectrofluorometric techniques. Below are detailed methodologies for these key experiments.

Sample Preparation

-

Stock Solution: A concentrated stock solution of Nile Red (e.g., 1 mM) is prepared in a high-purity, non-polar solvent such as toluene or chloroform, in which the dye is readily soluble and stable. The solution should be stored in the dark to prevent photobleaching.

-

Working Solutions: A series of working solutions are prepared by diluting the stock solution into the various solvents to be tested. The final concentration of the dye should be low enough (typically in the micromolar range) to avoid inner filter effects and aggregation, which can distort the spectra. A common practice is to prepare solutions with an absorbance of less than 0.1 at the excitation maximum.

-

Solvents: All solvents used should be of spectroscopic grade to minimize interference from fluorescent impurities.

Spectroscopic Measurements

-

Instrumentation: A calibrated spectrofluorometer equipped with a xenon arc lamp as the excitation source and a sensitive detector (e.g., a photomultiplier tube) is required. Quartz cuvettes with a 1 cm path length are typically used.

-

Excitation Spectra: To determine the optimal excitation wavelength, an emission wavelength in the expected range for a given solvent is selected, and the instrument scans through a range of excitation wavelengths. The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λ_ex_).

-

Emission Spectra: The sample is excited at its determined excitation maximum (λ_ex_), and the fluorescence emission is scanned across a range of wavelengths. The wavelength at which the emission intensity is highest is the emission maximum (λ_em_).

-

Control/Blank: A blank measurement of each pure solvent should be taken to account for any background fluorescence or Raman scattering from the solvent itself. This background spectrum is then subtracted from the sample spectrum.

-

Data Analysis: The Stokes shift is calculated as the difference between the emission maximum and the excitation maximum (λ_em_ - λ_ex_). The data is then tabulated to show the relationship between solvent polarity and the spectral properties of the dye.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process for determining the solvatochromic properties of a fluorescent dye.

Caption: Experimental workflow for determining solvatochromic properties.

This in-depth guide provides a foundational understanding of the solvatochromic behavior of fluorescent dyes, using Nile Red as a practical example. The provided data and experimental protocols can be readily adapted by researchers and scientists for their specific applications in various fields, from fundamental cell biology to advanced drug development. The principles outlined here are broadly applicable to other solvatochromic probes, enabling the rational selection and use of these powerful molecular tools.

Unveiling the Solvatochromic Properties of NR160 (Nile Red): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solvatochromic properties of NR160, widely identified as the fluorescent dye Nile Red. Renowned for its remarkable sensitivity to the local environment, Nile Red's fluorescence spectrum shifts dramatically with changes in solvent polarity, making it a powerful tool in various scientific and biomedical applications. This document outlines the core principles of its solvatochromism, presents quantitative data in a structured format, details experimental protocols for its characterization, and provides visualizations of its application in cellular imaging.

Introduction to this compound (Nile Red) and its Solvatochromic Behavior

Nile Red (9-(diethylamino)-5H-benzo[a]phenoxazin-5-one) is a hydrophobic, photostable, and intensely fluorescent dye. Its defining characteristic is its pronounced solvatochromism, where the color of its fluorescence emission is highly dependent on the polarity of the surrounding solvent. In nonpolar, lipid-rich environments, Nile Red exhibits strong fluorescence, typically in the yellow-gold region of the spectrum. Conversely, in polar aqueous media, its fluorescence is significantly quenched and red-shifted.[1][2]

This behavior stems from the significant difference in the dipole moment between the ground and excited states of the Nile Red molecule. In its excited state, the molecule becomes more polar. Polar solvent molecules can stabilize this excited state through dipole-dipole interactions, which lowers the energy of the excited state and results in a bathochromic (red) shift in the emission spectrum.[3] The magnitude of this shift is directly related to the polarity of the solvent, allowing for the characterization of the microenvironment of the dye.

Quantitative Solvatochromic Data of Nile Red

The following tables summarize the absorption and fluorescence emission maxima of Nile Red in a range of organic solvents with varying polarities. The data is compiled from various scientific sources to provide a comprehensive overview for comparative analysis.

Table 1: Solvatochromic Data of Nile Red in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |

| n-Hexane | 1.88 | ~519 | ~526[1] | 7 |

| Toluene | 2.38 | ~521 | ~566[1] | 45 |

| Ethyl Acetate | 6.02 | ~535 | ~602[1] | 67 |

| 1-Pentanol | 13.9 | ~545 | ~630 | 85 |

| Acetone | 20.7 | ~540 | - | - |

| Ethanol | 24.6 | ~548 | ~636[1] | 88 |

| Methanol | 32.7 | ~552 | ~633[1] | 81 |

| Water | 80.1 | - | ~663[1] | - |

Note: The absorption and emission maxima can vary slightly depending on the specific experimental conditions and instrumentation. The data presented here is for comparative purposes.

Experimental Protocols

General Protocol for Observing Solvatochromism of Nile Red

This protocol outlines the steps to qualitatively and quantitatively assess the solvatochromic properties of Nile Red in different solvents.

Materials:

-

Nile Red powder

-

A selection of organic solvents of varying polarities (e.g., n-hexane, toluene, ethyl acetate, ethanol, methanol)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Fluorometer or fluorescence spectrophotometer

-

Cuvettes (quartz for UV-Vis, fluorescence cuvettes)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Nile Red (e.g., 1 mg/mL) in a suitable solvent in which it is readily soluble, such as dimethyl sulfoxide (DMSO) or acetone.

-

Working Solution Preparation: From the stock solution, prepare dilute working solutions of Nile Red in each of the selected organic solvents. A typical concentration for spectroscopic measurements is in the micromolar range (e.g., 1-10 µM). Ensure the final concentration is low enough to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of each Nile Red solution using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 400-700 nm).

-

Use the pure solvent as a blank for each measurement.

-

Determine the wavelength of maximum absorption (λ_abs) for each solvent.

-

-

Fluorescence Emission Spectroscopy:

-

Using a fluorometer, excite each Nile Red solution at a wavelength close to its absorption maximum.

-

Record the fluorescence emission spectrum over an appropriate wavelength range (e.g., 500-750 nm).

-

Determine the wavelength of maximum emission (λ_em) for each solvent.

-

-

Data Analysis:

-

Tabulate the λ_abs and λ_em values for each solvent.

-

Calculate the Stokes shift (the difference between the emission and absorption maxima) for each solvent.

-

Correlate the observed spectral shifts with the polarity of the solvents.

-

Protocol for Staining Intracellular Lipid Droplets with Nile Red

This protocol describes the use of Nile Red as a fluorescent stain to visualize lipid droplets in cultured cells.

Materials:

-

Nile Red stock solution (1 mg/mL in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cultured cells (e.g., adipocytes, hepatocytes)

-

Fluorescence microscope with appropriate filter sets (e.g., for yellow-gold and red fluorescence)

-

Optional: Formaldehyde for cell fixation

Procedure:

-

Cell Culture: Culture cells to the desired confluency on coverslips or in imaging dishes.

-

Nile Red Staining Solution Preparation: Dilute the Nile Red stock solution in cell culture medium to a final concentration of 1-10 µg/mL.

-

Staining:

-

Remove the culture medium from the cells and wash them once with PBS.

-

Add the Nile Red staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.

-

-

Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess dye.

-

Imaging:

-

Mount the coverslips on microscope slides or image the cells directly in the imaging dish using a fluorescence microscope.

-

For neutral lipids within lipid droplets, use an excitation wavelength of ~488 nm and an emission filter that captures the yellow-gold fluorescence (~530-600 nm).

-

For polar lipids in membranes, a longer excitation wavelength (~550 nm) and a red emission filter (~600-680 nm) can be used.

-

-

(Optional) Fixation: Cells can be fixed with a 4% formaldehyde solution in PBS for 15 minutes at room temperature either before or after staining. If fixing before staining, permeabilization with a detergent like Triton X-100 may be necessary.

Visualizations

The following diagrams illustrate the conceptual basis of Nile Red's solvatochromism and a typical experimental workflow for its application in cellular imaging.

Caption: Conceptual diagram illustrating the principle of Nile Red's solvatochromism.

Caption: Experimental workflow for staining intracellular lipid droplets using Nile Red.

References

The p160 Steroid Receptor Coactivator Family (SRC/NCOA): A Technical Guide to their Applications in Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p160 Steroid Receptor Coactivator (SRC) family, also known as the nuclear receptor coactivator (NCOA) family, represents a critical nexus in cellular signaling, translating hormonal and growth factor cues into precise transcriptional responses. Comprising three highly homologous members—SRC-1 (NCOA1), SRC-2 (NCOA2/GRIP1/TIF2), and SRC-3 (NCOA3/AIB1/ACTR)—these proteins, with a molecular weight of approximately 160 kDa, are indispensable for the function of nuclear receptors and a host of other transcription factors. Their dysregulation is a hallmark of various pathologies, most notably cancer, making them a focal point for both basic research and therapeutic development. This technical guide provides an in-depth overview of the p160 SRC family's applications in cell biology, detailing their signaling pathways, experimental methodologies to interrogate their function, and quantitative data summarizing their impact on cellular processes.

Core Functions and Mechanism of Action

The p160 SRCs function as master regulators of transcription. Their canonical mechanism of action involves recruitment to ligand-activated nuclear receptors, such as the estrogen receptor (ER), androgen receptor (AR), and others. Upon binding, SRCs orchestrate the assembly of a multi-protein coactivator complex at the promoter regions of target genes. This complex typically includes histone acetyltransferases (HATs) like CREB-binding protein (CBP) and p300, as well as protein arginine methyltransferases (PRMTs) such as CARM1. The enzymatic activities of these recruited factors lead to chromatin remodeling, making the DNA more accessible to the basal transcription machinery and thereby enhancing gene expression.[1][2][3]

Beyond their role with nuclear receptors, SRCs are now understood to coactivate a wide array of other transcription factors, including NF-κB, AP-1, STATs, and p53, placing them at the crossroads of numerous signaling pathways that control cell proliferation, differentiation, apoptosis, and metabolism.[4][5]

p160 SRCs in Cellular Signaling Pathways

The p160 coactivators are integral components of multiple signaling cascades. Their function is not only to mediate the signals from nuclear receptors but also to integrate inputs from various growth factor and cytokine pathways.

Nuclear Receptor Signaling

The primary and most well-characterized role of the p160 family is in the potentiation of nuclear receptor signaling. Ligand binding to a nuclear receptor induces a conformational change that facilitates the recruitment of an SRC protein via its central LXXLL motifs. The SRC, in turn, recruits secondary coactivators to initiate transcription.

Growth Factor Signaling Crosstalk

The activity of p160 SRCs is also modulated by growth factor signaling pathways, such as those initiated by epidermal growth factor (EGF) and insulin-like growth factor (IGF-1). Kinases activated by these pathways, including Akt and MAPKs, can phosphorylate SRCs.[6] These post-translational modifications can enhance their coactivator activity, stability, and subcellular localization, leading to a synergistic enhancement of transcription and contributing to processes like endocrine resistance in cancer.[7]

Quantitative Data on p160 SRC Function

The following tables summarize key quantitative findings related to the expression and activity of the p160 SRC family members in cell biology research, with a focus on cancer.

Table 1: Overexpression of p160 SRCs in Human Cancers

| Coactivator | Cancer Type | Percentage of Tumors with Overexpression/Amplification | Reference(s) |

| SRC-1 | Breast Cancer | 19-29% (protein overexpression) | [8] |

| Endocrine-Resistant Breast Cancer | Significantly higher than in sensitive tumors | [9] | |

| SRC-3/AIB1 | Breast Cancer | 31-64% (mRNA overexpression), 1.6-10% (gene amplification) | [2] |

| Tamoxifen-Resistant Breast Cancer | High levels associated with resistance | [1][2][10] | |

| Prostate Cancer | Overexpression correlated with metastatic stage | [11] |

Table 2: Effects of p160 SRC Knockdown on Cellular Processes

| Coactivator | Cell Line | Effect of siRNA Knockdown | Quantitative Change | Reference(s) |

| SRC-1 | LY2 (Endocrine-resistant breast cancer) | Reduced ADAM22 protein expression | - | [9] |

| MDA-MB-231 (Metastatic breast cancer) | Decreased Twist expression and cell invasion | Twist expression to 25%, invasion to ~45% | [12] | |

| SRC-2 | LCC2 (Tamoxifen-resistant breast cancer) | Decreased basal cell proliferation and increased apoptosis | - | [13] |

| SRC-3/AIB1 | Lung, Pancreatic, Breast Cancer Cells | Reduced EGF-mediated phosphorylation of EGFR and HER-2 | - | [7] |

| T47D (Breast cancer) | Maintained S phase cell number in fulvestrant-treated cells | - | [7] | |

| LCC2 (Tamoxifen-resistant breast cancer) | Decreased basal cell proliferation and increased apoptosis | - | [13] |

Experimental Protocols

Investigating the function of p160 SRCs involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Small Interfering RNA (siRNA) Mediated Knockdown of p160 SRCs

This protocol describes the transient knockdown of SRC expression to study its impact on cellular functions.

Materials:

-

Mammalian cell line of interest (e.g., MCF-7, L3.6pl)

-

Complete culture medium

-

siRNA targeting the specific SRC member (and a non-targeting control siRNA)

-

Transfection reagent (e.g., Lipofectamine® RNAiMAX)

-

Opti-MEM® I Reduced Serum Medium

-

6-well plates

-

Western blotting reagents

-

qRT-PCR reagents

Protocol:

-

Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation:

-

For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM®.

-

In a separate tube, dilute 5 µL of Lipofectamine® RNAiMAX into 100 µL of Opti-MEM®.

-

Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 5 minutes at room temperature.

-

-

Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh medium.

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

-

Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level by qRT-PCR and at the protein level by Western blotting.

-

Functional Assays: Perform downstream functional assays such as cell proliferation, apoptosis, or migration assays.

Luciferase Reporter Assay for Nuclear Receptor Activity

This assay measures the ability of p160 SRCs to coactivate a specific nuclear receptor.

Materials:

-

HEK293T or other suitable cell line

-

Expression plasmids for the nuclear receptor of interest, the p160 coactivator, and a Renilla luciferase control plasmid.

-

Reporter plasmid containing a hormone response element upstream of a firefly luciferase gene.

-

Transfection reagent (e.g., Lipofectamine® LTX)

-

96-well plates

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.[14]

-

Transfection: Co-transfect the cells with the expression plasmids and the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[14]

-

Treatment: After 4-6 hours, replace the transfection medium with fresh medium containing the nuclear receptor ligand (e.g., estrogen for ER) or vehicle control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Lysis and Luminescence Measurement:

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[14]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the association of p160 SRCs with specific DNA regions in the genome.

Materials:

-

Cultured cells (2-5 x 10^7 cells per IP)

-

Formaldehyde (37%)

-

Glycine

-

Lysis and wash buffers

-

Antibody specific to the p160 SRC of interest

-

Protein A/G magnetic beads

-

Sonicator

-

Reagents for DNA purification and PCR/qPCR

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[16]

-

Cell Lysis: Lyse the cells to release the nuclei.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody against the SRC protein of interest.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.[16]

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.[16]

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Analysis: Analyze the immunoprecipitated DNA by PCR or qPCR using primers specific for the target gene promoter.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of p160 SRC knockdown on cell viability and proliferation.

Materials:

-

Cells with or without SRC knockdown

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

-

Treatment: If applicable, treat the cells with specific compounds or stimuli.

-

Incubation: Incubate the plates for the desired duration (e.g., 72 hours).[3]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis following the manipulation of p160 SRC expression.

Materials:

-

Cells with or without SRC knockdown

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.[17]

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[17][18]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[17]

p160 SRCs in Drug Development

The established role of the p160 SRC family in cancer progression and therapy resistance has made them attractive targets for drug development.[7][19] High expression of SRC-1 and SRC-3, in particular, is associated with resistance to endocrine therapies like tamoxifen in breast cancer.[1][2] This has spurred efforts to develop small molecule inhibitors that can disrupt the function of these coactivators.

Strategies for targeting p160 SRCs include:

-

Inhibiting the interaction with nuclear receptors: Small molecules that block the binding of the SRC's LXXLL motifs to the activation function-2 (AF-2) domain of nuclear receptors.

-

Disrupting the recruitment of secondary coactivators: Compounds that interfere with the interaction between the SRCs' activation domains and CBP/p300.

-

Promoting SRC degradation: Strategies to enhance the proteasomal degradation of SRC proteins.

The development of SRC inhibitors holds promise for overcoming therapy resistance and improving outcomes in a range of cancers.

Conclusion

The p160 steroid receptor coactivator family stands as a central hub for integrating diverse cellular signals to control gene expression programs that govern fundamental cellular processes. Their intricate involvement in both normal physiology and a spectrum of diseases, especially cancer, underscores their importance as subjects of intense research and as promising therapeutic targets. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of p160 SRC function and to accelerate the development of novel therapeutic strategies targeting these critical molecular players.

References

- 1. Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]

- 6. academic.oup.com [academic.oup.com]

- 7. SRC-3 Has a Role in Cancer Other Than as a Nuclear Receptor Coactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. The Steroid Receptor Coactivator-1 (SRC-1) Regulates Twist Expression and Promotes Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mutual synergistic folding in recruitment of CBP/p300 by p160 nuclear receptor coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eubopen.org [eubopen.org]

- 15. researchgate.net [researchgate.net]

- 16. epigenome-noe.net [epigenome-noe.net]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scilit.com [scilit.com]

Methodological & Application

Application Notes and Protocols for Optimal Lipid Droplet Staining with BODIPY 493/503

Note to the user: The specific probe "NR160" was not identified in the available literature. It is possible that this is a typographical error or a less common designation. Therefore, these application notes and protocols are based on the widely used and well-documented fluorescent lipid droplet stain, BODIPY 493/503 , which serves as an excellent representative for this application.

Introduction

Lipid droplets are dynamic cellular organelles crucial for energy storage, lipid metabolism, and signaling. Their study is vital in various research areas, including metabolic diseases, cancer, and drug development. BODIPY 493/503 is a lipophilic fluorescent dye that is virtually non-fluorescent in aqueous environments but exhibits strong green fluorescence upon binding to the neutral lipid core of lipid droplets. This property makes it a highly specific and sensitive probe for visualizing and quantifying lipid droplets in both live and fixed cells.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal use of BODIPY 493/503 for lipid droplet staining.

Quantitative Data Summary

The optimal concentration and incubation time for BODIPY 493/503 staining can vary depending on the cell type and experimental conditions. The following table summarizes recommended starting concentrations and incubation parameters from various sources. It is recommended to optimize these parameters for your specific cell line and experimental setup.

| Cell Type | Staining Concentration | Incubation Time | Incubation Temperature | Reference |

| HepG2 cells | 2 µM | 15-30 minutes | 37°C | [1] |

| HepG2 cells | 10 µM | 30 minutes | Not Specified | [1] |

| A498 cells | 2 µM | 15 minutes | 37°C | [2][3] |

| Human Podocytes | 1:1000 dilution of stock | 30 minutes | Room Temperature | [4] |

| Primary Hepatocytes | Not Specified | Not Specified | Not Specified | [5] |

| Huh7 cells | 10 µg/mL | Not Specified | Not Specified | [6] |

| General Recommendation | 0.2X - 2X of 1000X stock | 10-20 minutes | Room Temperature | [7] |

Experimental Protocols

Protocol 1: Staining of Live Cells for Fluorescence Microscopy

This protocol is suitable for visualizing lipid droplets in living cells.

Materials:

-

BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~493/503 nm)

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish or coverslips) and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a fresh working solution of BODIPY 493/503 in pre-warmed cell culture medium or PBS. A final concentration of 1-2 µM is a good starting point. To do this, dilute the stock solution accordingly (e.g., for a 2 µM working solution from a 1 mg/mL (~2.6 mM) stock, a 1:1300 dilution is needed).

-

Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.

-

Staining: Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]

-

Washing: Remove the staining solution and wash the cells two to three times with PBS.

-

Imaging: Add fresh culture medium or PBS to the cells and immediately proceed with imaging using a fluorescence microscope. It is advisable to image promptly as the signal can be prone to photobleaching.[1]

Protocol 2: Staining of Fixed Cells for Fluorescence Microscopy

This protocol is suitable for endpoint assays or when co-staining with antibodies that require cell fixation.

Materials:

-

BODIPY 493/503 stock solution

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

(Optional) DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

Cells cultured on coverslips

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Culture: Grow cells on coverslips in a multi-well plate to the desired confluency.

-

Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Prepare the BODIPY 493/503 staining solution in PBS at a final concentration of 1-2 µM. Incubate the fixed cells with the staining solution for 30 minutes at room temperature, protected from light.[4]

-

Washing: Wash the cells three times with PBS.

-

(Optional) Nuclear Counterstaining: If desired, incubate the cells with a nuclear stain like DAPI (e.g., 1 µg/mL in PBS) for 5-10 minutes.

-

Washing: Wash the cells again with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained lipid droplets using a fluorescence microscope.

Protocol 3: Quantification of Lipid Droplets by Flow Cytometry

This protocol allows for the high-throughput quantification of cellular lipid content.

Materials:

-

BODIPY 493/503 stock solution

-

PBS

-

Trypsin-EDTA

-

Flow cytometry tubes

-

Flow cytometer with a blue laser (488 nm) for excitation.

Procedure:

-

Cell Culture and Treatment: Culture cells in multi-well plates and apply experimental treatments as required.

-

Preparation of Staining Solution: Prepare a 2 µM working solution of BODIPY 493/503 in PBS.[3]

-

Cell Harvest: Wash the cells with PBS and then detach them using Trypsin-EDTA.

-

Cell Pellet: Neutralize the trypsin with culture medium, transfer the cell suspension to a conical tube, and centrifuge to obtain a cell pellet.

-

Washing: Resuspend the cell pellet in PBS and centrifuge again. Discard the supernatant.

-

Staining: Resuspend the cell pellet in the 2 µM BODIPY 493/503 staining solution and incubate for 15 minutes at 37°C in the dark.[3]

-

Washing: Wash the cells once with PBS to remove excess dye.

-

Resuspension: Resuspend the final cell pellet in PBS for flow cytometric analysis.

-

Flow Cytometry: Analyze the cells on a flow cytometer, detecting the green fluorescence in the appropriate channel (e.g., FITC channel).

Visualizations

Experimental Workflow for Lipid Droplet Staining

Caption: General workflow for staining lipid droplets with BODIPY 493/503.

Simplified Signaling Pathway Leading to Lipid Droplet Formation

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Optimized protocol for the identification of lipid droplet proteomes using proximity labeling proteomics in cultured human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

Application Notes and Protocols for Lipid Droplet Quantification Using Flow Cytometry

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Lipid droplets are dynamic cellular organelles that play a central role in lipid metabolism, energy homeostasis, and cellular signaling. The quantification of lipid droplets is crucial for research in various fields, including metabolic diseases, cancer, and drug discovery. Flow cytometry offers a high-throughput method for the rapid and quantitative analysis of lipid droplet content in large cell populations.

This document provides detailed application notes and protocols for the quantification of intracellular lipid droplets using flow cytometry. While the initial request specified the use of NR160, extensive searches did not yield specific information for a fluorescent dye with this designation for lipid droplet analysis. Therefore, this protocol has been developed using Nile Red , a well-characterized and widely used lipophilic fluorescent dye that is highly suitable for this application. Nile Red is a solvatochromic dye that exhibits strong fluorescence in hydrophobic environments, making it an excellent probe for the neutral lipid core of lipid droplets.

Principle of the Assay

This protocol is based on the use of Nile Red to stain intracellular lipid droplets. Nile Red is a cell-permeant dye that is weakly fluorescent in aqueous environments but becomes intensely fluorescent in the lipid-rich environment of the droplets. The fluorescence intensity of Nile Red-stained cells is directly proportional to the cellular lipid droplet content. By analyzing the stained cells on a flow cytometer, one can quantify the lipid content on a per-cell basis and assess the distribution of lipid accumulation within a cell population.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| Nile Red (9-diethylamino-5H-benzo[α]phenoxazin-5-one) | Thermo Fisher Scientific | N1142 |

| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | D2650 |

| Phosphate-buffered saline (PBS), pH 7.4 | Gibco | 10010023 |

| Formaldehyde, 16% (w/v), methanol-free | Thermo Fisher Scientific | 28908 |

| Cell culture medium (e.g., DMEM, RPMI-1640) | Gibco | Varies |

| Fetal Bovine Serum (FBS) | Gibco | Varies |

| Cell line of interest (e.g., HepG2, 3T3-L1) | ATCC | Varies |

| Oleic acid | Sigma-Aldrich | O1008 |

| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |

| Flow cytometry tubes | Falcon | 352052 |

| Flow cytometer | BD Biosciences, Beckman Coulter, etc. | Varies |

Experimental Protocols

Preparation of Reagents

-

Nile Red Stock Solution (1 mg/mL): Dissolve 1 mg of Nile Red in 1 mL of anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution in small aliquots at -20°C, protected from light.

-

Nile Red Working Solution (1 µg/mL): On the day of the experiment, dilute the 1 mg/mL Nile Red stock solution 1:1000 in PBS to a final concentration of 1 µg/mL. Protect from light.

-

4% Paraformaldehyde (PFA) in PBS: Dilute the 16% formaldehyde stock solution 1:4 in PBS to obtain a 4% PFA solution. Caution: Formaldehyde is a hazardous chemical. Handle with appropriate personal protective equipment in a fume hood.

-

Oleic Acid-BSA Complex (Optional, for inducing lipid droplet formation):

-

Prepare a 100 mM stock solution of oleic acid in ethanol.

-

Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.

-

Warm the BSA solution to 37°C.

-

Slowly add the oleic acid stock solution to the warm BSA solution while stirring to achieve the desired final concentration (e.g., a 10:1 molar ratio of oleic acid to BSA).

-

Sterile-filter the complex and store at -20°C.

-

Cell Culture and Treatment (Optional)

-

Culture cells in appropriate medium and conditions until they reach the desired confluency (typically 70-80%).

-

To induce lipid droplet formation, treat the cells with the oleic acid-BSA complex at a suitable concentration (e.g., 100-400 µM oleic acid) for 24-48 hours. Include a vehicle control (BSA solution without oleic acid).

Staining Protocol for Flow Cytometry

This protocol is suitable for both adherent and suspension cells.

-

Cell Harvesting:

-

Adherent cells: Wash the cells once with PBS, then detach them using a gentle cell dissociation reagent (e.g., TrypLE™ Express) to maintain cell integrity. Neutralize the dissociation reagent with culture medium.

-

Suspension cells: Gently collect the cells from the culture vessel.

-

-